molecular formula C27H28N4O3S B301003 methyl 4-{[(2E,5Z)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

methyl 4-{[(2E,5Z)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No.: B301003
M. Wt: 488.6 g/mol
InChI Key: CSOQHJDFKDKUQQ-CLHPWSKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrrole ring, and a benzoate ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(2E,5Z)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde to form a Schiff base. This intermediate is then cyclized with 3-methyl-4-oxo-1,3-thiazolidine-2-thione under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized pyrrole derivatives, reduced thiazolidinone derivatives, and various substituted aromatic compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with various molecular targets. The thiazolidinone ring may interact with enzymes or receptors, modulating their activity. The pyrrole and benzoate groups may contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Uniqueness: The uniqueness of methyl 4-{[(2E,5Z)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate lies in its combination of functional groups, which imparts a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

methyl 4-[[(5Z)-5-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C27H28N4O3S/c1-17-15-20(18(2)31(17)23-13-11-22(12-14-23)29(3)4)16-24-25(32)30(5)27(35-24)28-21-9-7-19(8-10-21)26(33)34-6/h7-16H,1-6H3/b24-16-,28-27?

InChI Key

CSOQHJDFKDKUQQ-CLHPWSKPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)/C=C\3/C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=C3C(=O)N(C(=NC4=CC=C(C=C4)C(=O)OC)S3)C

Origin of Product

United States

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